molecular formula C14H17N3O2 B563128 4-[[3-(2-aminoethyl)-1H-indol-5-yl]methyl]-1,3-oxazolidin-2-one CAS No. 139264-15-6

4-[[3-(2-aminoethyl)-1H-indol-5-yl]methyl]-1,3-oxazolidin-2-one

Cat. No. B563128
CAS RN: 139264-15-6
M. Wt: 259.309
InChI Key: NKOBWHOGNBPTDO-UHFFFAOYSA-N
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Description

The compound “4-[[3-(2-aminoethyl)-1H-indol-5-yl]methyl]-1,3-oxazolidin-2-one” is a complex organic molecule. It contains an indole ring, which is a prevalent structure in many natural products and drugs . The indole ring is attached to an oxazolidinone group, a type of heterocyclic compound that is often found in various pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The indole ring and the oxazolidinone ring would likely contribute significantly to the compound’s overall structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Indole compounds are known to undergo a variety of reactions, including electrophilic substitution, nucleophilic substitution, and oxidation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure .

Scientific Research Applications

It appears that specific applications of Didesmethyl Zolmitriptan in scientific research are not readily available in the search results. However, based on the information that Didesmethyl Zolmitriptan is a metabolite of Zolmitriptan and is used as a reference standard in pharmaceutical testing , we can infer some potential applications:

Mechanism of Action

Target of Action

Didesmethyl Zolmitriptan, a derivative of Zolmitriptan, is believed to target the 5-hydroxytryptamine (5-HT) 1B/1D/1F receptors . These receptors are part of the serotonin receptor family and play a crucial role in the pathophysiology of migraines .

Mode of Action

As a selective 5-HT 1B/1D receptor agonist, Didesmethyl Zolmitriptan binds with high affinity to these receptors . This binding leads to vasoconstriction of intracranial blood vessels and can inhibit the release of pro-inflammatory neuropeptides from trigeminal perivascular nerve endings . This interaction helps alleviate the symptoms of migraines .

Biochemical Pathways

The activation of 5-HT 1B/1D receptors by Didesmethyl Zolmitriptan leads to a cascade of events that ultimately result in the relief of migraine symptoms. The vasoconstriction of cerebral blood vessels reduces the inflammation and dilation associated with migraines . Additionally, the inhibition of pro-inflammatory neuropeptides further reduces inflammation and pain .

Pharmacokinetics

Zolmitriptan, the parent compound of Didesmethyl Zolmitriptan, is metabolized in the liver, likely by CYP1A2 and monoamine oxidase (MAO) . It has a mean elimination half-life of approximately three hours

Result of Action

The action of Didesmethyl Zolmitriptan results in the alleviation of migraine symptoms. By causing vasoconstriction and inhibiting the release of pro-inflammatory neuropeptides, it can reduce the pain, nausea, sensitivity to light and sound, and other symptoms associated with migraines .

Action Environment

The action of Didesmethyl Zolmitriptan can be influenced by various environmental factors. Additionally, factors such as the patient’s liver function can impact the metabolism and efficacy of the drug . It’s also worth noting that the compound’s action may be affected by the presence of other drugs, particularly those that inhibit CYP1A2 or MAO .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s used. Proper handling and disposal procedures would need to be followed to ensure safety .

Future Directions

The future directions for research on this compound could include exploring its potential uses, optimizing its synthesis, and studying its mechanism of action .

properties

IUPAC Name

4-[[3-(2-aminoethyl)-1H-indol-5-yl]methyl]-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c15-4-3-10-7-16-13-2-1-9(6-12(10)13)5-11-8-19-14(18)17-11/h1-2,6-7,11,16H,3-5,8,15H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKOBWHOGNBPTDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=O)O1)CC2=CC3=C(C=C2)NC=C3CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60661919
Record name 4-{[3-(2-Aminoethyl)-1H-indol-5-yl]methyl}-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60661919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[[3-(2-aminoethyl)-1H-indol-5-yl]methyl]-1,3-oxazolidin-2-one

CAS RN

139264-15-6
Record name 4-{[3-(2-Aminoethyl)-1H-indol-5-yl]methyl}-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60661919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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